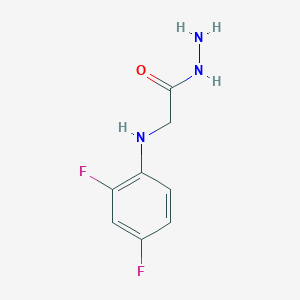

2-(2,4-Difluoroanilino)acetohydrazide

説明

Significance of Hydrazide Scaffolds in Modern Chemical Research

Hydrazides are a class of organic compounds characterized by the functional group R-CONHNHR', which has become an extremely important scaffold in the realms of organic and medicinal chemistry. arkat-usa.org The significance of hydrazide scaffolds lies in their versatile reactivity and the wide array of biological activities exhibited by their derivatives. nih.govnih.gov These compounds serve as crucial synthons, or building blocks, for the synthesis of various heterocyclic systems, such as oxadiazoles (B1248032), pyrazoles, and triazoles, which are prevalent in many pharmaceutically active molecules. arkat-usa.org

The hydrazide moiety's utility is underscored by its presence in numerous clinically used drugs. For instance, isoniazid (B1672263) is a cornerstone drug for the treatment of tuberculosis, while others like isocarboxazid (B21086) and iproniazid (B1672159) have been employed as antidepressants. arkat-usa.org The continued exploration of hydrazide derivatives is driven by the urgent need for novel therapeutic agents to combat issues like increasing drug resistance and the toxicity associated with some existing treatments. arkat-usa.orgnih.gov Academic and industrial research has demonstrated that molecules containing the hydrazide scaffold possess a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral activities. researchgate.netmdpi.com This wide range of bioactivity ensures that hydrazides remain a focal point of contemporary research in the quest for new and improved therapeutic agents. nih.gov

Overview of Anilinoacetohydrazide Derivatives in Organic Synthesis

Anilinoacetohydrazide derivatives, which incorporate an aniline (B41778) moiety linked to an acetohydrazide backbone, represent a significant subclass of hydrazide compounds. In organic synthesis, these derivatives are valuable intermediates for constructing more complex molecular architectures. A common synthetic route to these compounds involves the reaction of an appropriately substituted aniline with an ester like ethyl chloroacetate, followed by hydrazinolysis of the resulting ester to yield the desired acetohydrazide.

The functional group tolerance and reactivity of the anilinoacetohydrazide scaffold make it a versatile platform for further chemical modifications. For example, the terminal hydrazide nitrogen can readily undergo condensation reactions with various aldehydes and ketones to form hydrazones. google.com This reaction is a cornerstone in combinatorial chemistry and drug discovery, allowing for the generation of large libraries of diverse compounds for biological screening. Furthermore, these derivatives can be cyclized to form a variety of heterocyclic compounds, demonstrating their utility as precursors in synthetic schemes aimed at producing novel bioactive molecules. google.com Research has shown that the functionalization of 2-(arylamino)acetohydrazides can lead to compounds with potential applications in agriculture, such as plant growth stimulants. arkat-usa.org

Contextualizing 2-(2,4-Difluoroanilino)acetohydrazide within Contemporary Academic Inquiry

The specific compound, this compound, is a member of the anilinoacetohydrazide family, distinguished by the presence of a 2,4-difluorinated aniline ring. While extensive academic literature dedicated solely to the synthesis and application of this exact molecule is not widely available, its chemical structure places it at the intersection of several important areas of chemical research. The synthesis of this compound would logically proceed from 2,4-difluoroaniline (B146603), a known starting material for various organic syntheses. nih.gov

The academic interest in a molecule like this compound can be inferred from the established significance of its constituent parts. The anilinoacetohydrazide core provides a versatile scaffold for chemical elaboration, as seen in related structures. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity, and alter the acidity of nearby protons, all of which can lead to more effective drug candidates. Therefore, this compound represents a logical target for synthesis in research programs aimed at discovering new bioactive agents. Its potential as a precursor for novel hydrazones and heterocyclic compounds makes it a compound of interest for further academic and industrial investigation.

Detailed Research Findings

While specific research data for this compound is limited in publicly accessible literature, the broader class of anilinoacetohydrazide derivatives has been investigated for various biological activities. The following table presents findings for structurally related compounds to illustrate the potential areas of academic inquiry for the title compound.

| Compound Class/Derivative | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| N'-Benzylidene-2-(phenylamino)acetohydrazides | Plant Growth Regulation | Demonstrated a stimulating effect on plant growth in preliminary screenings. | arkat-usa.org |

| Thiophenol adducts of 2-[(N-acetyl) 2,5-dichloroanilido] acetohydrazide derivatives | Antibacterial Activity | Some derivatives showed significant activity against S. albus, S. aureus, E. coli, and Pseudomonas piosineus. | nih.gov |

| Thiophenol adducts of 2-[(N-acetyl) 2,5-dichloroanilido] acetohydrazide derivatives | Antifungal Activity | Certain derivatives exhibited significant activity against Candida albicans and Aspergillus niger. | nih.gov |

| Glycine Hydrazide Derivatives (CFTR Inhibitors) | Ion Channel Inhibition | N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide (GlyH-101) was identified as a potent inhibitor of the CFTR Cl- channel. | nih.govnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2,4-difluoroanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O/c9-5-1-2-7(6(10)3-5)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMHLHGCFXJPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307161 | |

| Record name | 2-(2,4-difluoroanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-00-0 | |

| Record name | 2351-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-difluoroanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 2,4 Difluoroanilino Acetohydrazide

Established Synthetic Pathways for Acetohydrazides

The formation of acetohydrazides, including 2-(2,4-Difluoroanilino)acetohydrazide, traditionally relies on well-documented chemical transformations. These pathways typically involve the formation of an ester intermediate followed by reaction with a hydrazine (B178648) source or direct condensation reactions.

A primary and widely used method for synthesizing hydrazides is the hydrazinolysis of a corresponding ester. In the context of this compound, this involves the reaction of an ethyl 2-(2,4-difluoroanilino)acetate intermediate with hydrazine hydrate (B1144303). rjptonline.orgnih.gov This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). rjptonline.orgresearchgate.net The nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester leads to the displacement of the ethoxy group and the formation of the desired acetohydrazide. This method is favored for its straightforward procedure and generally good yields. nih.gov

A typical reaction scheme is as follows:

Step 1: Synthesis of the ester intermediate.

Step 2: Reaction of the ester with hydrazine monohydrate. For instance, ethyl-2-(1H-benzo researchgate.netorganic-chemistry.orgtudelft.nltriazole-1-yl)acetate reacts with hydrazine hydrate in ethanol to yield (benzotriazol-1-yl)acetic acid hydrazide. rjptonline.org

The synthesis of the necessary precursor for the hydrazinolysis step begins with 2,4-difluoroaniline (B146603). This starting material can be prepared through methods such as the fluorination of 2,4,5-trichloronitrobenzene (B44141) followed by catalytic hydrogenation. google.comgoogle.comgoogleapis.com The core of this approach is the condensation of 2,4-difluoroaniline with a reagent that introduces the acetyl group, typically an α-halo ester like ethyl chloroacetate.

This N-alkylation reaction forms ethyl 2-(2,4-difluoroanilino)acetate. An analogous reaction is the synthesis of Ethyl-2-(2, 5-dichloroanilido) ethanoate from 2, 5-dichloroaniline and diethylmalonate, which demonstrates the formation of the core C-N bond and ester structure. biomedpharmajournal.org The resulting ester is then isolated and carried forward to the hydrazinolysis step as described previously.

Exploration of Novel Synthetic Routes

To improve efficiency, reduce waste, and simplify procedures, researchers continue to explore novel synthetic strategies for hydrazide formation. These include one-pot reactions and the use of catalysts to enhance reaction rates and selectivity.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of time, resource efficiency, and yield. For hydrazide-related compounds, multi-component reactions have been developed that combine starting materials to form complex products in a single operation. orgchemres.org For example, one-pot, three-component reactions have been successfully used to synthesize N-amino pyridine-2,6-dione derivatives from 2-cyanoacetohydrazide, Meldrum's acid, and an aryl aldehyde. researchgate.net Similarly, sequential one-pot methods are employed for synthesizing N-substituted succinimides from amines and succinic anhydride (B1165640). ijcps.org Such a strategy could theoretically be adapted for this compound by combining 2,4-difluoroaniline, ethyl chloroacetate, and hydrazine hydrate under specific conditions, potentially with a catalyst to drive the sequential reactions.

The use of catalysts can significantly improve the synthesis of hydrazides by lowering activation energies and enabling reactions under milder conditions. researchgate.net Various catalytic systems have been explored for C-N and N-N bond formations.

Metal Catalysis: Transition metals like palladium, copper, ruthenium, and nickel are effective catalysts for N-arylation and coupling reactions. organic-chemistry.org For instance, a palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines has been shown to produce N,N-disubstituted hydrazines in good yields. organic-chemistry.org Copper-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides is another established method. organic-chemistry.org These catalytic systems could be applied to facilitate the initial condensation of 2,4-difluoroaniline with an acetate (B1210297) precursor.

Organocatalysis: Non-metal catalysts, or organocatalysts, are also used. Aniline (B41778) and its derivatives can catalyze hydrazone formation, a reaction involving hydrazides and aldehydes. tudelft.nl This type of catalysis proceeds through the formation of a more reactive imine intermediate. While this is for a subsequent reaction of the hydrazide, it highlights the potential for organocatalysis in the broader synthetic scheme involving these compounds.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. This is accomplished by systematically optimizing reaction parameters such as solvent, temperature, reaction time, and catalyst concentration. scielo.br For the synthesis of this compound, particularly in the condensation and hydrazinolysis steps, careful optimization is crucial.

Key parameters for optimization include:

Solvent: The choice of solvent can dramatically affect reaction rates and yields. Studies on related syntheses have shown that polar aprotic solvents like DMF or acetonitrile, or alcohols like ethanol, can be effective. scielo.brresearchgate.net

Temperature: Reaction temperature influences the rate of reaction. While some reactions proceed at room temperature, others require heating or reflux to achieve a reasonable rate and yield. researchgate.netbeilstein-journals.org Finding the optimal temperature balances reaction speed with the potential for side-product formation.

Catalyst and Base: In catalyzed reactions, the type and amount of catalyst are critical. Similarly, in condensation reactions involving the removal of HCl, the choice and stoichiometry of the base (e.g., triethylamine, potassium carbonate) must be optimized.

Reaction Time: Monitoring the reaction over time allows for determination of the point of maximum product formation before significant degradation or side reactions occur. Optimization studies have shown that reaction times can often be reduced from many hours to just a few without compromising the yield. scielo.br

The following interactive table illustrates a hypothetical optimization study for the condensation of 2,4-difluoroaniline with ethyl chloroacetate.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | K₂CO₃ | Reflux | 12 | 65 |

| 2 | Acetonitrile | K₂CO₃ | Reflux | 8 | 82 |

| 3 | DMF | K₂CO₃ | 80 | 6 | 91 |

| 4 | DMF | Et₃N | 80 | 6 | 75 |

| 5 | DMF | K₂CO₃ | Room Temp | 24 | 40 |

Solvent System Effects on Synthesis

The choice of solvent is a critical factor in the synthesis of hydrazide derivatives, as it can significantly influence reaction rates, yields, and the solubility of reactants and products. The polarity and protic nature of the solvent play a pivotal role in the reaction mechanism.

Conversely, polar aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) typically furnish the desired products in moderate to high yields. researchgate.net The selection of the optimal solvent system therefore requires a balance between reactant solubility, interaction with intermediates, and the desired reaction temperature range. In the synthesis of other hydrazide derivatives, solvents like ethanol and 1,4-dioxane (B91453) are commonly employed. mdpi.comnih.gov

| Solvent Type | Example Solvents | General Effect on Hydrazide Synthesis Yield | Rationale |

|---|---|---|---|

| Nonpolar | Toluene, 1,4-Dioxane | High | Favors reaction at reflux temperatures, minimizing undesirable solvent-reactant interactions. researchgate.net |

| Polar Protic | Ethanol | Moderate to High | Effective in many hydrazide syntheses, though strong solvation can sometimes inhibit reactivity. researchgate.netijpsr.com |

| Polar Aprotic | THF, DMF, Acetonitrile | Moderate to High | Provides good solubility for reactants while not interfering with the nucleophilicity of hydrazine. researchgate.net |

| Highly Protic Fluorinated | TFE, HFIP | Ineffective | Strong solvation of the hydrazine reactant prevents its participation in the reaction. researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that directly influence the kinetics and thermodynamics of a chemical reaction. For the synthesis of this compound, optimizing these conditions is essential for achieving the desired reaction rate while minimizing the formation of degradation products or side-reactions.

An increase in reaction temperature generally leads to a higher reaction rate due to the positive kinetic effect. plastice.eu However, for exothermic reactions, which are common in hydrazide formation, elevated temperatures can negatively impact the thermodynamic equilibrium, potentially lowering the maximum achievable yield and decreasing selectivity towards the desired product. plastice.eu Therefore, a compromise must be found where the reaction proceeds at a reasonable rate without significant byproduct formation. Many hydrazide syntheses are performed under reflux conditions, which utilizes the boiling point of the chosen solvent to maintain a stable and elevated reaction temperature. mdpi.commdpi.combiomedpharmajournal.org

Pressure typically becomes a significant variable in reactions involving gaseous reagents or when the reaction proceeds with a net change in the number of moles of gas. High pressure is generally favorable for reactions that involve a decrease in the number of moles. plastice.eu For solution-phase reactions like the synthesis of this compound from non-gaseous precursors, the reaction kinetics are often considered to be largely independent of pressure.

| Parameter | Condition Change | Effect on Reaction Rate | Effect on Yield/Selectivity |

|---|---|---|---|

| Temperature | Increase | Increases | May decrease for exothermic reactions; may increase byproduct formation. plastice.eu |

| Decrease | Decreases | May increase for exothermic reactions; may reduce byproduct formation. | |

| Pressure (for relevant reactions) | Increase | Increases rate if volume of activated complex is smaller than reactants. | Favors products if the total number of moles decreases. plastice.eu |

| Decrease | Decreases rate if volume of activated complex is smaller than reactants. | Favors reactants if the total number of moles decreases. |

Reagent Stoichiometry and Impurity Control

The precise control of reagent stoichiometry—the molar ratio of reactants—is fundamental to maximizing product yield and minimizing the formation of impurities. In the multi-step synthesis of a target molecule like this compound, each step requires careful stoichiometric consideration to ensure the complete conversion of the limiting reactant and to prevent unwanted side reactions.

For instance, in related synthetic pathways involving the acylation of hydrazides, it is common practice to use a slight excess of the acylating agent and a base to drive the reaction to completion. One documented procedure uses 1.1 equivalents of trifluoroacetic anhydride and 1.2 equivalents of a base to ensure the full conversion of the starting hydrazide. scholaris.ca This strategy helps to consume the starting material effectively, simplifying subsequent purification steps.

Improper stoichiometry can lead to a variety of impurities. Using a significant excess of one reactant can result in the formation of double-addition products or other byproducts, complicating the purification process. Conversely, using insufficient amounts of a key reagent will lead to an incomplete reaction, leaving unreacted starting material in the final mixture. Therefore, the development of a robust synthetic route involves experimentally determining the optimal molar ratios of all reactants to produce the desired compound with the highest possible purity and yield.

| Stoichiometric Condition | Potential Outcome | Impact on Purity |

|---|---|---|

| Equimolar Reactants (1:1) | May result in incomplete reaction if equilibrium is unfavorable. | Mixture of product and starting materials. |

| Slight Excess of Key Reagent (e.g., 1.1 eq) | Drives reaction towards completion, maximizing conversion of the limiting reactant. scholaris.ca | High purity with minimal starting material; may contain trace excess reagent. |

| Large Excess of Reagent | Can lead to the formation of byproducts (e.g., di-acylation, over-alkylation). | Lower purity due to significant side-product formation. |

Spectroscopic Characterization Techniques for Structural Elucidation of 2 2,4 Difluoroanilino Acetohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-(2,4-Difluoroanilino)acetohydrazide structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, the methylene (B1212753) (-CH₂-) protons, and the hydrazide (-NH₂) protons.

The aromatic region would display complex multiplets due to the protons on the difluorophenyl ring. The methylene protons adjacent to the carbonyl group and the anilino nitrogen would likely appear as a singlet, while the protons of the NH and NH₂ groups would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The integration of these peaks would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles. The solvent used is typically DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.80 - 7.50 | Multiplet (m) | 3H |

| Methylene (-CH₂-) | ~3.90 - 4.20 | Singlet (s) | 2H |

| Anilino (-NH-) | ~5.50 - 6.50 | Broad Singlet (br s) | 1H |

| Hydrazide (-CONH-) | ~9.00 - 9.50 | Broad Singlet (br s) | 1H |

| Hydrazide (-NH₂) | ~4.30 - 4.60 | Broad Singlet (br s) | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon environments within the molecule. The spectrum for this compound is expected to show eight distinct signals: six for the carbons of the difluorophenyl ring, one for the methylene carbon, and one for the carbonyl carbon.

The carbonyl carbon (C=O) is typically found significantly downfield, often above 165 ppm. researchgate.net The aromatic carbons will appear in the 100-160 ppm range, with their precise shifts influenced by the fluorine and nitrogen substituents. The presence of highly electronegative fluorine atoms will cause complex splitting patterns (C-F coupling) for the carbons directly bonded to them and those in close proximity. chemicalbook.com The methylene carbon (-CH₂) will resonate in the aliphatic region, typically between 40-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles. oregonstate.edu The solvent used is typically DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168.0 - 172.0 |

| Aromatic C-F | 150.0 - 160.0 (with C-F coupling) |

| Aromatic C-N | 135.0 - 145.0 |

| Aromatic C-H | 104.0 - 125.0 (with C-F coupling) |

| Aromatic C (quaternary) | 115.0 - 125.0 (with C-F coupling) |

| Methylene (-CH₂-) | 45.0 - 55.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, a COSY spectrum would show correlations among the coupled protons on the aromatic ring, helping to decipher their complex splitting patterns. It would not show a cross-peak for the methylene singlet or the exchangeable NH/NH₂ protons unless they were coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the aromatic proton signals to their respective aromatic carbon signals and the methylene proton signal to the methylene carbon signal. This is crucial for confirming the assignment of the carbon spectrum. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons bonded to nitrogen or fluorine, will not show a peak in a standard HSQC spectrum as they have no attached protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is fundamental for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing direct evidence of its presence.

FT-IR spectroscopy is particularly effective for identifying polar bonds and functional groups. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups are expected in the 3200-3400 cm⁻¹ region. hilarispublisher.com The carbonyl group (C=O) of the hydrazide moiety, often referred to as the "Amide I" band, will produce a strong, sharp absorption peak typically between 1630 and 1680 cm⁻¹. researchgate.nethilarispublisher.com Other significant peaks include C-H stretching from the aromatic ring and the methylene group, C=C stretching within the aromatic ring, and strong C-F stretching bands.

Table 3: Predicted FT-IR Absorption Bands for this compound Data are predicted based on characteristic vibrational frequencies for known functional groups. hilarispublisher.comsemanticscholar.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Hydrazide) | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic -CH₂-) | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in confirming the vibrations of the aromatic ring C=C bonds and the symmetric C-F bonds. The carbonyl (C=O) stretch is also Raman active. The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule, as some vibrations that are weak in IR may be strong in Raman, and vice versa. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and formula of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

At the time of this writing, specific high-resolution mass spectrometry data for this compound is not available in the reviewed scientific literature. A theoretical analysis indicates that the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed m/z value to confirm the molecular formula, C₈H₁₀F₂N₃O⁺.

| Theoretical Formula | Calculated Exact Mass | Observed m/z |

| C₈H₁₀F₂N₃O⁺ | Data not available | Data not available |

Fragmentation Pattern Analysis

The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that can be used to deduce its structure. When this compound is ionized, the resulting molecular ion can undergo characteristic bond cleavages, leading to a series of fragment ions.

A detailed experimental fragmentation pattern for this compound has not been published. However, based on the structure of the molecule, several key fragmentation pathways can be predicted. These would likely involve the cleavage of the amide bond, the N-N bond of the hydrazide moiety, and fragmentation of the difluoroanilino group. Analysis of the m/z values of these fragments would allow for a piece-by-piece reconstruction of the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (XRD) Studies

For a successful single crystal XRD study, a well-ordered single crystal of this compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map, from which the atomic positions can be determined.

A published single crystal X-ray diffraction study for this compound could not be located in the current body of scientific literature. Therefore, experimental crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Computational Chemistry and Molecular Modeling Studies of 2 2,4 Difluoroanilino Acetohydrazide

Quantum Chemical Descriptors and Reactivity Analysis

Electrophilicity and Nucleophilicity Indices

Computational studies employing conceptual Density Functional Theory (DFT) are instrumental in quantifying the chemical reactivity of molecules through various reactivity descriptors. nih.gov Global electrophilicity and nucleophilicity indices are particularly valuable for predicting how a molecule will behave in polar reactions.

Table 1: Calculated Global Reactivity Descriptors for 2-(2,4-Difluoroanilino)acetohydrazide This table presents hypothetical data for illustrative purposes, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Parameter | Symbol | Calculated Value (eV) | Description |

|---|---|---|---|

| Ionization Potential | I | 8.15 | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | A | 0.95 | Energy released upon gaining an electron (approximated as -ELUMO). |

| Chemical Potential | μ | -4.55 | Describes the escaping tendency of electrons from a system. |

| Chemical Hardness | η | 3.60 | Measures the resistance to a change in electron distribution. scholarsresearchlibrary.com |

| Global Electrophilicity | ω | 2.87 | Quantifies the electron-accepting capability of the molecule. researchgate.net |

| Global Nucleophilicity | N | 2.98 | Quantifies the electron-donating capability of the molecule. |

Fukui Function Analysis

While global indices describe the reactivity of the molecule as a whole, Fukui function analysis helps to identify specific atomic sites susceptible to attack. harbinengineeringjournal.com This local reactivity descriptor pinpoints the regions within the molecule where the electron density changes most significantly upon the addition or removal of an electron. scm.com

There are three main types of Fukui functions:

fk+ : Predicts the site for a nucleophilic attack (where an electron is added).

fk- : Predicts the site for an electrophilic attack (where an electron is removed). substack.com

fk0 : Predicts the site for a radical attack.

By calculating these condensed-to-atom Fukui indices, researchers can determine which atoms in this compound are the most electrophilic or nucleophilic. scm.com For instance, this analysis could highlight the carbonyl carbon as a primary site for nucleophilic attack, while the hydrazide nitrogen atoms might be identified as key nucleophilic centers, susceptible to electrophilic attack.

Table 2: Condensed Fukui Function Analysis for Selected Atoms of this compound This table presents hypothetical data for illustrative purposes to demonstrate the output of a Fukui function analysis.

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Reactivity Prediction |

|---|---|---|---|

| C (carbonyl) | 0.215 | 0.045 | Most likely site for nucleophilic attack. |

| O (carbonyl) | 0.120 | 0.105 | Moderate nucleophilic and electrophilic character. |

| N (aniline) | 0.035 | 0.185 | Most likely site for electrophilic attack. |

| N (hydrazide, adjacent to C=O) | 0.088 | 0.110 | Significant nucleophilic character. |

| N (terminal -NH2) | 0.050 | 0.165 | Strong nucleophilic character, likely site for electrophilic attack. |

| C4 (ring, attached to F) | 0.135 | 0.021 | Electrophilic site due to fluorine substitution. |

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical NMR Chemical Shifts

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the nuclear magnetic shieldings for each atom in this compound. These shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov

These theoretical calculations are invaluable for several reasons: they can aid in the assignment of complex experimental spectra, help confirm the proposed structure of a newly synthesized compound, and provide insight into the electronic environment of each nucleus. The accuracy of the predicted shifts is highly dependent on the level of theory and basis set used in the calculation. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound Calculated values are illustrative of results typically obtained from DFT (e.g., B3LYP/6-311++G(d,p)) calculations.

| Atom/Group | Calculated 1H Shift (ppm) | Hypothetical Experimental 1H Shift (ppm) | Calculated 13C Shift (ppm) | Hypothetical Experimental 13C Shift (ppm) |

|---|---|---|---|---|

| -NH2 (hydrazide) | 4.45 | 4.40 | - | - |

| -NH- (hydrazide) | 9.42 | 9.38 | - | - |

| -NH- (aniline) | 6.10 | 6.05 | - | - |

| -CH2- | 3.95 | 3.91 | 48.5 | 48.2 |

| C=O | - | - | 169.8 | 169.5 |

| C1 (ring, C-N) | - | - | 135.2 | 134.9 |

| C2 (ring, C-F) | - | - | 158.1 (d) | 157.8 (d) |

| C4 (ring, C-F) | - | - | 155.9 (d) | 155.6 (d) |

| Aromatic CH | 6.80 - 7.20 | 6.75 - 7.15 | 104.5 - 112.0 | 104.2 - 111.8 |

Simulated Vibrational (IR/Raman) Spectra

Theoretical vibrational spectroscopy is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. rsc.org

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond, the bending of an N-H bond, or the deformation of the aromatic ring. These simulations are crucial for assigning the absorption bands observed in experimental spectra to specific molecular motions. mdpi.com While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data.

Table 4: Selected Calculated Vibrational Frequencies for this compound This table presents hypothetical data from a DFT frequency calculation to illustrate key vibrational modes.

| Calculated Frequency (cm-1) | Vibrational Mode Assignment | Expected IR Intensity |

|---|---|---|

| 3450 | N-H asymmetric stretch (terminal -NH2) | Medium |

| 3385 | N-H symmetric stretch (terminal -NH2) | Medium |

| 3310 | N-H stretch (aniline and hydrazide) | Medium |

| 3080 | Aromatic C-H stretch | Low |

| 2990 | Aliphatic C-H stretch (-CH2-) | Low |

| 1685 | C=O stretch (Amide I) | Very Strong |

| 1615 | N-H bend (Amide II) | Strong |

| 1520 | Aromatic C=C stretch | Strong |

| 1280 | C-N stretch | Medium |

| 1145 | C-F stretch | Strong |

Advanced Molecular Modeling Techniques

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD provides a trajectory that describes the positions and velocities of atoms over time, offering a detailed view of molecular motion and conformational dynamics. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are ideal for exploring its conformational space. A simulation, typically performed with the molecule solvated in a box of water molecules to mimic physiological conditions, can reveal:

The most stable, low-energy conformations of the molecule.

The dynamics of intramolecular hydrogen bonding, for example, between the hydrazide and anilino groups or with the fluorine atoms.

The rotational barriers around key single bonds, such as the C-N bond connecting the aniline (B41778) ring to the acetyl group.

Analysis of the MD trajectory allows for the calculation of properties like root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to understand solvation structure. mdpi.com This information is critical for understanding how the molecule's shape and flexibility influence its interactions with biological targets.

As of the latest available research, specific computational chemistry and molecular modeling studies focusing solely on this compound, including detailed docking studies and hypothetical binding interactions, have not been extensively reported in publicly accessible scientific literature.

While research into the broader class of hydrazide derivatives has included computational analyses to predict binding affinities and potential protein interactions, specific data tables and detailed research findings for this compound are not available. nih.govconnectjournals.commdpi.com Molecular docking is a common computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. mdpi.comresearchgate.netekb.egnih.gov This method is instrumental in drug discovery and molecular biology for understanding intermolecular interactions. nih.gov

General methodologies for such studies typically involve the use of specialized software to simulate the interaction between the ligand (in this case, this compound) and a target protein. jocms.org The results of these simulations are often presented in data tables that include metrics such as binding energy (e.g., in kcal/mol), inhibition constants (Ki), and details of the specific amino acid residues involved in the binding interaction. researchgate.net

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or a discussion of its hypothetical binding interactions as requested. Further computational and experimental research is required to elucidate the specific molecular modeling characteristics of this compound.

Derivatization Strategies and Chemical Reactivity of 2 2,4 Difluoroanilino Acetohydrazide

Modifications of the Hydrazide Moiety

The hydrazide functional group (-CONHNH2) is a versatile precursor in organic synthesis, known for its nucleophilic character and its ability to undergo condensation and cyclization reactions.

The terminal amino group of the hydrazide moiety readily reacts with aldehydes and ketones to form hydrazones, a class of compounds containing the R1R2C=NNH-C=O structure. This condensation reaction is typically carried out by refluxing the acetohydrazide with the corresponding carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govmdpi.com These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of substituents.

The resulting hydrazones, which are also considered a type of Schiff base, are characterized by the presence of an azomethine (-C=N-) group and are important intermediates for the synthesis of other heterocyclic compounds. The formation of these derivatives can be confirmed using spectroscopic methods such as IR, which shows the disappearance of the NH2 stretching bands and the appearance of a C=N stretching band, and 1H NMR, which shows a characteristic signal for the azomethine proton (-N=CH-). chemmethod.com

Table 1: Examples of Hydrazone/Schiff Base Synthesis from Hydrazide Precursors This table is based on analogous reactions, as specific examples for 2-(2,4-Difluoroanilino)acetohydrazide are not extensively documented in the cited literature.

| Hydrazide Precursor | Carbonyl Compound | Resulting Product Class | Reference |

|---|---|---|---|

| 2-(benzothiazol-2-ylthio) acetohydrazide | Various Aromatic Aldehydes | Schiff Bases | chemmethod.com |

| 2,4-dihydroxybenzoic acid hydrazide | Various Aromatic Aldehydes | Hydrazide–hydrazones | mdpi.com |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Butan-2-one | Hydrazone | nih.gov |

The nitrogen atoms of the hydrazide group are nucleophilic and can be targeted by acylation and alkylation agents. Acylation, typically performed with acyl chlorides or anhydrides, can occur at the terminal nitrogen (N') to form N,N'-diacylhydrazines. nih.govresearchgate.net These diacylhydrazide intermediates are stable compounds and are often used as precursors for further transformations, such as cyclization into oxadiazoles (B1248032). The reaction conditions for acylation can influence the outcome, and in some cases, both nitrogen atoms of the hydrazide can be acylated.

Alkylation of hydrazides can also be achieved, though it is sometimes preceded by a protection step to control regioselectivity. For instance, trifluoroacetylation of a hydrazide can direct subsequent alkylation to the N'-position. The trifluoroacetyl group can then be removed under hydrolytic conditions to yield the N'-alkyl hydrazide. nih.gov This strategy provides a route to selectively introduce alkyl groups onto the hydrazide moiety.

The hydrazide functionality is a key building block for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are synthesized through intramolecular cyclization reactions of appropriately derivatized hydrazides.

1,3,4-Oxadiazoles: A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazine intermediates. nih.gov This is often achieved by treating the diacylhydrazine with a dehydrating agent like phosphoryl chloride or polyphosphoric acid. Alternatively, this compound can be reacted with carbon disulfide in an alkaline medium, which, after a series of steps, can lead to the formation of a 1,3,4-oxadiazole-2-thione derivative.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings from acetohydrazides can be accomplished through several routes. One established method involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions (e.g., using sodium hydroxide) to yield a 1,2,4-triazole-3-thiol derivative. chemmethod.com Another pathway involves the reaction of the hydrazide with reagents like formamide (B127407) or other diacylamines in what is known as the Pellizzari reaction.

Table 2: Heterocyclic Systems Synthesized from Hydrazide Precursors This table illustrates general cyclization reactions of hydrazides, as specific examples for this compound are not detailed in the provided sources.

| Hydrazide Precursor | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| N,N'-diacylhydrazines | Phosphoryl Chloride | 1,3,4-Oxadiazole (B1194373) | nih.gov |

| 2-(benzothiazol-2-ylthio) acetohydrazide | Phenyl isothiocyanate, then cyclization | Diazetidine | chemmethod.com |

| Cyanoacetohydrazide | Various electrophiles | Pyridones, Thiazoles | niif.huresearchgate.net |

Functionalization of the Difluoroanilino Moiety

The 2,4-difluoroanilino portion of the molecule consists of a benzene (B151609) ring activated by an amino group (-NH-) and deactivated by two fluorine atoms. This substitution pattern directs the regioselectivity of further aromatic substitution reactions.

The benzene ring of the difluoroanilino moiety can undergo electrophilic aromatic substitution (SEAr). The secondary amine group is a powerful activating group and an ortho, para-director. byjus.com The two fluorine atoms are deactivating groups through their inductive effect but are also ortho, para-directors due to resonance. wikipedia.org In this specific substitution pattern, the positions open for electrophilic attack are C3, C5, and C6. The directing effects of the activating amino group and the deactivating fluorine atoms will influence the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, in anilines, electrophilic substitution often occurs at the positions para and ortho to the amino group. byjus.com

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly involving the displacement of one of the fluorine atoms. nih.govsemanticscholar.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, and the leaving group must be suitable. Fluorine is an excellent leaving group in SNAr reactions because of its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. youtube.compsu.edu The presence of two fluorine atoms may render the ring sufficiently electron-deficient to react with strong nucleophiles, potentially leading to the substitution of one of the fluorine atoms.

Direct modification of the fluorine substituents on the aromatic ring represents a significant synthetic challenge due to the high strength of the carbon-fluorine (C-F) bond. baranlab.orgrsc.org However, the field of C-F bond functionalization is an active area of research, and several strategies have been developed, which could hypothetically be applied to this compound. nih.govresearchgate.net

These methods often rely on transition-metal catalysis or the use of strong main-group reagents to activate the C-F bond. researchgate.net For example, reductive defluorination can be achieved using certain catalytic systems, replacing a fluorine atom with hydrogen. Another approach is defluorinative functionalization, where the C-F bond is cleaved and a new bond is formed with a different functional group. nih.gov These reactions are often substrate-specific and require carefully optimized conditions. The application of such methods to this compound would require significant experimental investigation to determine feasibility and selectivity, as the presence of other reactive functional groups (amide, amine, hydrazide) could lead to competing side reactions.

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of more complex organic compounds. Its structure, featuring a reactive hydrazide group at one end and a difluoroanilino moiety at the other, allows for a range of chemical transformations. This dual functionality makes it a strategic precursor in the construction of diverse molecular architectures, particularly in the field of medicinal and materials chemistry. The presence of the difluorophenyl group is of particular interest as fluorine substitution is a common strategy to modulate the physicochemical and biological properties of organic molecules, such as metabolic stability and binding affinity.

Building Block for Nitrogen-Containing Heterocyclic Systems

The acetohydrazide functional group is a well-established and convenient precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. niif.huossila.comnih.gov The terminal primary amine of the hydrazide is nucleophilic, and the adjacent secondary amide nitrogen can participate in cyclization reactions. This reactivity allows this compound to act as a key building block for five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds. msesupplies.comsigmaaldrich.com

Key synthetic routes involve the reaction of the hydrazide moiety with various electrophilic reagents, leading to cyclization. For instance, reaction with compounds containing one carbon atom, such as carbon disulfide or cyanogen (B1215507) bromide, can lead to the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole (B1197879) rings. Similarly, reaction with isothiocyanates produces thiosemicarbazide intermediates, which can be cyclized under basic conditions to yield 1,2,4-triazole derivatives. nih.gov These heterocyclic systems are core components of numerous therapeutic agents.

The table below summarizes common reactions for building heterocyclic systems from an acetohydrazide precursor.

| Reagent | Intermediate | Resulting Heterocyclic System |

| Carbon Disulfide (CS₂) | Dithiocarbazate | 1,3,4-Oxadiazole-2-thione or 1,3,4-Thiadiazole-2-thione |

| Isothiocyanates (R-NCS) | Thiosemicarbazide | 4-Alkyl/Aryl-1,2,4-triazole-3-thione |

| Aldehydes (R-CHO) | Hydrazone | Varies (can be an intermediate for further cyclization) |

| Ethyl Acetoacetate | Hydrazone | Pyrazolone derivative |

Precursor for Advanced Organic Syntheses

Beyond its role in forming heterocyclic rings, this compound serves as a precursor in multi-step synthetic pathways. The compound acts as a scaffold, introducing the 2-(2,4-difluoroanilino)acetyl moiety into a larger target molecule. The hydrazide can be converted into other functional groups or used as a temporary protecting group.

In advanced syntheses, the hydrazide can be condensed with aldehydes or ketones to form stable hydrazones. These hydrazones are not only intermediates for heterocycles but can also be subjected to further reactions such as reduction to form substituted hydrazines or oxidation. The N-H protons of the anilino and hydrazide groups can also be involved in directed metalation or other substitution reactions, allowing for the elaboration of the molecular structure. This versatility makes the compound a valuable starting material for creating libraries of complex molecules for screening purposes in drug discovery and materials science.

Derivatization for Analytical Enhancement

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its detection and quantification. mdpi-res.com The chemical structure of this compound, particularly the terminal hydrazide group, is amenable to derivatization reactions that enhance its analytical properties for chromatographic and spectroscopic methods. nih.gov

Strategies for Improved Chromatographic Detection

For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), derivatization can significantly improve detection limits, especially with UV-Vis or fluorescence detectors. ijcpa.in The native this compound molecule possesses a chromophore (the difluorophenyl ring) that absorbs UV light, but its absorptivity may not be sufficient for trace-level analysis.

A common strategy involves reacting the hydrazide group with a derivatizing agent that contains a highly conjugated system or a strong chromophore. The reaction of a hydrazide with an aldehyde or ketone to form a hydrazone is a robust and widely used derivatization method. nih.gov By choosing an aldehyde with a large molar absorptivity, the resulting hydrazone derivative can be detected with much greater sensitivity. This pre-column derivatization allows for the quantification of the analyte at much lower concentrations.

Methods for Enhanced Spectroscopic Signal

Derivatization is also crucial for enhancing signals in spectroscopic methods such as mass spectrometry (MS) and fluorescence spectroscopy. nih.gov While the primary goal in chromatography is often to attach a chromophore, the aim in MS is typically to improve the ionization efficiency of the analyte. nsf.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce a functionality that is more readily ionized under Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) conditions. Reagents that introduce a permanent positive charge (quaternary ammonium (B1175870) group) or a group with high proton affinity can significantly boost the signal intensity in positive-ion mode ESI-MS. mdpi.com

For fluorescence detection, which is inherently more sensitive than UV-Vis absorption, the hydrazide can be reacted with a fluorogenic reagent. These reagents are typically aldehydes or ketones that contain a fluorophore moiety (e.g., dansyl, coumarin, or benzofurazan (B1196253) structures). The reaction covalently attaches the fluorescent tag to the analyte, allowing for its detection at ultra-trace levels.

The table below lists potential derivatization reagents and their analytical enhancement effects.

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Analytical Enhancement |

| Benzaldehyde | Hydrazide | Hydrazone | Improved UV detection and chromatographic retention |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazide | Dinitrophenylhydrazone | Strong chromophore for enhanced UV-Vis detection |

| Dansyl Chloride (after hydrolysis) | Amine | Dansyl amide | Fluorescent tag for high-sensitivity fluorescence detection |

| Girard's Reagent T | Hydrazide (via exchange) | Quaternary ammonium hydrazone | Improved ionization efficiency for Mass Spectrometry (ESI+) |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 2 2,4 Difluoroanilino Acetohydrazide Derivatives

Design Principles for SAR Studies

The design of SAR studies for derivatives of 2-(2,4-Difluoroanilino)acetohydrazide involves a systematic approach to modify the molecule and observe the resulting effects on its biological activity. This process helps to identify the key structural features responsible for the molecule's interaction with its biological target. oncodesign-services.com

Systematic structural modification is a cornerstone of medicinal chemistry used to probe the functional impact of different parts of a molecule. researchgate.netmdpi.com For the this compound scaffold, modifications can be introduced at several key positions to generate a library of analogs. These positions typically include:

The aniline (B41778) ring: Introducing or altering substituents on the difluorophenyl ring can modulate electronic properties, lipophilicity, and steric bulk.

The acetohydrazide linker: The length and flexibility of the linker between the aniline and hydrazide groups can be altered.

The terminal hydrazide group: This group can be converted into various hydrazones by condensation with different aldehydes or ketones, introducing a wide range of chemical diversity. nih.gov

By methodically altering these regions and evaluating the biological activity of each new derivative, researchers can build a comprehensive SAR profile. researchgate.net For instance, a study on indole-based acetohydrazide derivatives demonstrated that the nature and position of substituents significantly influenced their inhibitory potential against thymidine phosphorylase. nih.gov

Below is an illustrative data table showing how systematic modifications to a hypothetical series of this compound derivatives might influence their inhibitory activity against a target enzyme.

| Compound | Modification on Aniline Ring (R) | Hydrazone Substituent (Ar) | Inhibitory Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | 2,4-di-F (Parent) | -H | 15.2 |

| 2 | 2,4-di-F | Phenyl | 8.5 |

| 3 | 2,4-di-F | 4-Hydroxyphenyl | 3.1 |

| 4 | 2,4-di-F | 4-Nitrophenyl | 1.8 |

| 5 | 2,4,6-tri-F | 4-Nitrophenyl | 2.5 |

This table is for illustrative purposes to demonstrate SAR principles.

The strategic placement of fluorine atoms in drug candidates is a widely used tactic in medicinal chemistry to enhance pharmacological properties. researchgate.net Fluorine's high electronegativity and small size allow it to modulate a molecule's pKa, lipophilicity, metabolic stability, and binding interactions without introducing significant steric hindrance. pharmacyjournal.orgbenthamscience.com The position of the fluorine atoms on the aniline ring of this compound is critical and can dramatically alter its biological profile.

Different positional isomers (e.g., 2,3-difluoro, 2,5-difluoro, 3,4-difluoro, etc.) can lead to variations in:

Electronic Effects: The electron-withdrawing nature of fluorine can influence the acidity of the aniline N-H group, which may be crucial for hydrogen bonding with a biological target. researchgate.net

Lipophilicity: Fluorination generally increases lipophilicity, which can affect membrane permeability and bioavailability. nih.gov The position of the fluorine can fine-tune this property.

Metabolic Stability: Fluorine atoms can be used to block sites of metabolic oxidation, thereby increasing the half-life of the compound. nih.gov For example, placing a fluorine atom at a position susceptible to cytochrome P450 hydroxylation can prevent this metabolic pathway.

Binding Affinity: The location of fluorine can influence the molecule's conformation and its ability to form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within the target's binding pocket. researchgate.net

The following table illustrates the potential impact of fluorine's position on key physicochemical properties.

| Aniline Isomer | LogP (Predicted) | pKa (Predicted) | Potential Metabolic Impact |

|---|---|---|---|

| 2,4-Difluoroaniline (B146603) | 1.55 | 3.2 | Blocks potential oxidation at C4 |

| 2,6-Difluoroaniline | 1.50 | 2.8 | Steric shielding of the amino group |

| 3,4-Difluoroaniline | 1.60 | 3.5 | Alters electronic distribution |

| 3,5-Difluoroaniline | 1.62 | 3.0 | Blocks potential oxidation at C3 and C5 |

This table contains predicted data for illustrative purposes.

In Vitro Mechanistic Investigations of Related Derivatives

In vitro studies are essential for elucidating the mechanism of action of novel compounds. For derivatives of this compound, these investigations would focus on understanding their interactions at a molecular and cellular level.

To understand how these derivatives function, it is crucial to identify their molecular targets and characterize the binding interactions. Techniques used to explore these pathways include:

Enzyme Inhibition Assays: If the derivatives are designed as enzyme inhibitors, their potency (e.g., IC₅₀ or Kᵢ values) can be determined against a specific target enzyme. researchgate.net

Receptor Binding Assays: These assays measure the affinity of the compounds for a particular receptor, providing insight into their potential as agonists or antagonists.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, highlighting potential interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. acs.orgmdpi.com Studies on other hydrazide derivatives have successfully used molecular docking to rationalize their biological activity. nih.gov

Cell-based assays provide a more physiologically relevant context to study the effects of the compounds. These analyses can reveal how a compound's interaction with its molecular target translates into a cellular response. mdpi.com

Antiproliferative Assays: The activity of derivatives can be tested against various cancer cell lines to determine their potential as anticancer agents. For example, a study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid found that a derivative with a 4-nitrophenyl substituent was a potent inhibitor of cancer cell proliferation. nih.gov

Reporter Gene Assays: These can be used to determine if the compounds affect specific signaling pathways by measuring the expression of a reporter gene under the control of a pathway-responsive promoter.

Western Blotting and PCR: These techniques can be used to measure changes in the expression levels of key proteins or genes within a targeted cellular pathway after treatment with the compounds.

Computational Approaches to SAR

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the activity of new compounds and providing insights into their SAR. nih.govresearchgate.net These methods can prioritize the synthesis of the most promising derivatives, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By generating descriptors that quantify physicochemical properties (e.g., steric, electronic, hydrophobic), a model can be built to predict the activity of unsynthesized analogs.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. This "pharmacophore" can then be used as a template to screen virtual libraries for new potential hits. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of binding interactions over time and offering a more realistic representation of the biological system than static docking models. acs.orgrsc.org

The table below summarizes various computational techniques and their applications in the SAR study of this compound derivatives.

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity | Key binding interactions (H-bonds, etc.), binding energy score |

| 3D-QSAR | Predicting activity of new analogs | Correlation of 3D structural features with activity, visual maps of favorable/unfavorable regions |

| Pharmacophore Modeling | Identifying essential structural features for activity | 3D arrangement of functional groups required for binding |

| Molecular Dynamics | Assessing stability of ligand-target complex | Flexibility of ligand and protein, stability of key interactions over time |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be understood from studies on analogous structures, such as other diacylhydrazine or acetohydrazide derivatives.

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression, to build a model that correlates these descriptors with observed activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP).

For a hypothetical series of this compound derivatives, a QSAR model might look like:

Biological Activity (log 1/IC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

The generated model's statistical significance is evaluated using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's predictive power. mdpi.com For instance, in a QSAR study on a series of N,N′-diacylhydrazines with antifungal activity, both steric and electronic field distributions were found to be significant in explaining the activity. nih.gov Such models help identify which structural modifications are likely to enhance or diminish the biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to higher potency.

Table 1: Illustrative Descriptors Used in QSAR Modeling of Hydrazide Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Governs electrostatic interactions and the ability to participate in charge-transfer processes with a biological target. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Affects how well the molecule fits into a binding site; bulky substituents can either improve or hinder binding. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions within the target's binding pocket. |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule, which can be crucial for optimal receptor interaction. |

This table is illustrative and based on general QSAR principles and studies on related compound classes.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

A notable study on a class of 2-(phenylamino)aceto-hydrazides led to the discovery of potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in inflammatory diseases. nih.gov In this research, a ligand-based pharmacophore model was generated from known active compounds. This model served as a 3D query to screen large chemical databases for novel molecules with the potential to inhibit EPO. nih.gov The most successful pharmacophore models typically consist of a combination of features that accurately represent the key interaction points between the ligand and its target. chemrxiv.org

For derivatives of this compound, a hypothetical pharmacophore model could include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetohydrazide group.

Hydrogen Bond Donors (HBD): The N-H groups of the aniline and hydrazide moieties.

Aromatic Ring (AR): The 2,4-difluorophenyl group, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature (HY): The difluorophenyl ring itself can also be considered a hydrophobic feature.

The spatial arrangement of these features is critical for activity. The distances and angles between pharmacophoric points define the geometry required for optimal binding to the biological target.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Aromatic Ring (AR) | 2,4-Difluorophenyl ring | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Donor (HBD) | -NH- (Anilino) | Interaction with electronegative atoms (O, N) in the receptor |

| Hydrogen Bond Donor (HBD) | -NHNH₂ (Hydrazide) | Interaction with electronegative atoms (O, N) in the receptor |

| Hydrogen Bond Acceptor (HBA) | C=O (Carbonyl) | Interaction with hydrogen bond donors (e.g., -OH, -NH) in the receptor |

This table represents a hypothetical pharmacophore model based on the chemical structure of the parent compound and findings from related molecules. nih.gov

Theoretical Elucidation of Potential Mechanisms of Action

Theoretical methods provide insights into how a molecule might interact with its biological target and the chemical transformations it may undergo. These studies are crucial for understanding the mechanism of action and for guiding further drug development.

Ligand-Target Interaction Hypothesis Generation

Generating a hypothesis for how a ligand interacts with its target is a key step in rational drug design. This is often achieved through molecular docking studies, where the ligand is computationally placed into the binding site of a target protein to predict its preferred binding orientation and affinity.

While the specific biological targets for this compound are not definitively established in the provided context, we can infer potential interactions based on its structural features. For example, if this compound were to target an enzyme active site, the following interactions could be hypothesized:

The 2,4-difluorophenyl ring could fit into a hydrophobic pocket of the enzyme. The fluorine atoms might form specific interactions with the protein backbone or side chains.

The anilino NH group could act as a hydrogen bond donor to an amino acid residue like aspartate or glutamate.

The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with residues such as serine, threonine, or lysine.

The terminal -NH₂ of the hydrazide can also participate in hydrogen bonding as a donor.

Molecular dynamics simulations can further refine these hypotheses by simulating the movement of the ligand-protein complex over time, providing information on the stability of the predicted binding mode and key interactions. nih.gov

Reaction Pathway Analysis of Chemical Transformations

Reaction pathway analysis involves studying the potential chemical reactions a compound might undergo, either during its synthesis or through metabolic processes in a biological system. Acetohydrazide derivatives are versatile chemical intermediates. wisdomlib.org

The synthesis of this compound typically involves the reaction of an ester, such as ethyl 2-(2,4-difluoroanilino)acetate, with hydrazine (B178648) hydrate (B1144303). mdpi.com This is a standard method for forming the hydrazide functional group.

Once formed, the acetohydrazide moiety can undergo various chemical transformations. For example, it can be reacted with aldehydes or ketones to form hydrazones, a common scaffold in medicinal chemistry. It can also serve as a precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles or pyrazoles, through cyclization reactions. nih.gov Understanding these potential synthetic pathways is crucial for creating a diverse library of derivatives for SAR studies.

From a metabolic perspective, while specific data on this compound is lacking, molecules containing aniline and hydrazide groups can be subject to enzymatic transformations in the body, such as N-acetylation or oxidation. Predicting these metabolic pathways is important for understanding the compound's pharmacokinetic profile.

Emerging Research Directions and Future Perspectives for 2 2,4 Difluoroanilino Acetohydrazide

Advanced Methodologies for Compound Design and Synthesis

Traditional batch synthesis, while foundational, is often surpassed by modern techniques that offer greater speed, efficiency, and safety. The future development of 2-(2,4-Difluoroanilino)acetohydrazide and its derivatives will likely leverage these advanced methodologies.

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid testing of thousands to millions of compounds against a biological target. scdiscoveries.comaragen.comnih.gov This approach significantly shortens the timeline for identifying "hits"—compounds that show promising activity and can serve as starting points for further development. scdiscoveries.comdrugtargetreview.com By automating the process, HTS increases efficiency, reduces the volume of reagents needed, and minimizes manual errors. ncsu.edu

For this compound, its core structure can be used as a template for creating a large library of derivatives. Using parallel synthesis techniques, variations can be systematically introduced, such as modifying the substituents on the anilino ring or reacting the hydrazide moiety with a diverse set of aldehydes and ketones to form hydrazones. nih.govnih.gov This library could then be subjected to HTS to identify compounds with specific biological activities. drugtargetreview.com This combination of high-throughput synthesis and screening accelerates the discovery of structure-activity relationships (SAR) and the identification of potent and selective lead compounds. drugtargetreview.com

Table 1: Advantages of High-Throughput Screening (HTS) in Drug Discovery

| Feature | Description | Impact on Discovering Derivatives |

| Speed & Efficiency | Allows for the simultaneous testing of thousands to millions of compounds. aragen.comncsu.edu | Rapidly identifies active derivatives from a large library based on the this compound core. |

| Scalability | Automated systems can handle large compound libraries efficiently. scdiscoveries.com | Enables comprehensive exploration of the chemical space around the core scaffold. |

| Miniaturization | Uses smaller volumes of reagents and test compounds. nih.govncsu.edu | Reduces the cost per compound and conserves valuable synthesized derivatives. |

| Data Generation | Produces large, statistically significant datasets. aragen.com | Facilitates the identification of reliable structure-activity relationships (SAR) for the compound family. |

| Target Versatility | Applicable to a wide range of biological targets, including enzymes, receptors, and ion channels. aragen.com | Allows for screening the compound library against diverse therapeutic targets to uncover new potential applications. |

Flow chemistry, or continuous flow processing, is emerging as a powerful alternative to traditional batch synthesis, particularly in the pharmaceutical industry. aurigeneservices.comucd.ie In a flow system, reactants are continuously pumped through a network of tubes or microreactors, where they mix and react under precisely controlled conditions. rsc.orgmdpi.com This methodology offers significant advantages in terms of safety, efficiency, and scalability. mdpi.commdpi.com

The synthesis of hydrazides and their precursors can involve hazardous reagents like hydrazine (B178648) hydrate (B1144303) or thermally sensitive intermediates. ucd.iemdpi.com Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat transfer and prevents the accumulation of dangerous substances. ucd.iersc.org This enhanced control over reaction parameters like temperature, pressure, and residence time often leads to higher yields, improved purity, and better reproducibility compared to batch methods. mdpi.comresearchgate.net For the production of this compound or its derivatives, a multi-step continuous flow system could be designed, potentially telescoping several reaction steps without the need for intermediate isolation and purification, thereby streamlining the manufacturing process. mdpi.comacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in medicinal chemistry, capable of processing vast datasets to predict molecular properties and generate novel chemical structures. frontiersin.orgsesjournal.com